

2-Chloro-3-fluorophenylboronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-fluorophenylboronic acid

Cat. No.: B151092

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-3-fluorophenylboronic Acid**

Introduction

2-Chloro-3-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Its utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2][3] The presence of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2] In drug discovery, for example, the incorporation of fluorine atoms can significantly enhance metabolic stability and membrane permeability.[2] This guide provides a comprehensive overview of the core physical properties, reactivity, applications, and handling procedures for **2-Chloro-3-fluorophenylboronic acid**.

Core Physical and Chemical Properties

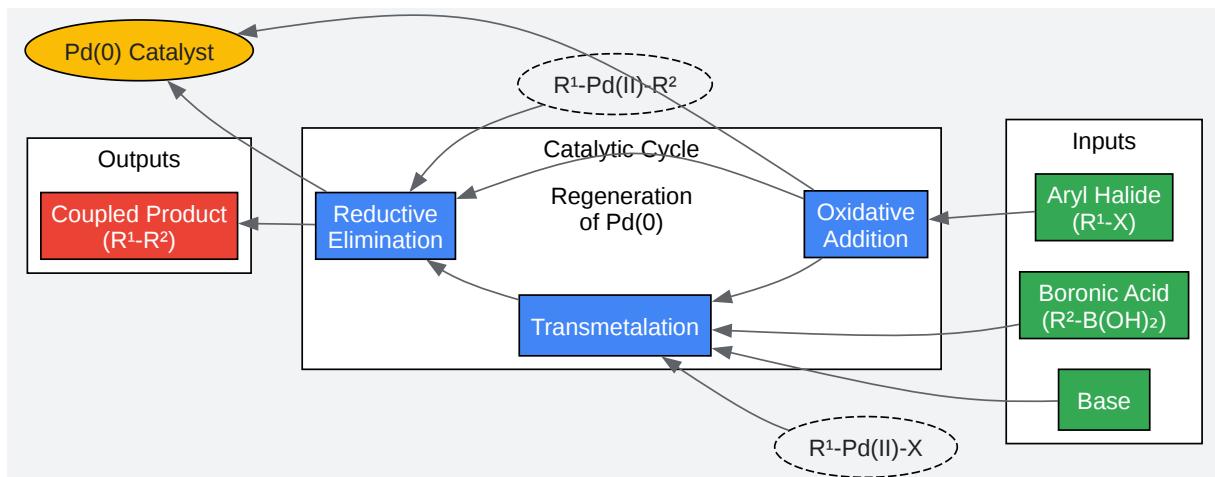
The physical and chemical characteristics of **2-Chloro-3-fluorophenylboronic acid** are foundational to its application in synthesis. These properties dictate its storage, handling, and behavior in reaction media.

Property	Value	Source(s)
CAS Number	871329-52-1	[1] [4] [5] [6]
Molecular Formula	C ₆ H ₅ BClFO ₂	[1] [4] [6]
Molecular Weight	174.36 g/mol	[1] [4] [6]
Appearance	White to slightly yellow crystalline powder	[1]
Melting Point	80-84 °C	[4] [5]
Boiling Point	313.4 °C at 760 mmHg (Predicted)	[4] [5]
Density	1.41 g/cm ³ (Predicted)	[4] [5]
pKa	7.20 ± 0.58 (Predicted)	[4] [5]
Solubility	Soluble in Methanol; Slightly soluble in water.	[4] [5]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[4] [5]

Expert Analysis of Properties

- Appearance and Stability: The compound is typically a stable, crystalline solid at room temperature.[\[1\]](#) However, like many boronic acids, it can undergo dehydration to form a cyclic anhydride trimer known as a boroxine. This is why some commercial suppliers note that the product may contain varying amounts of the anhydride. Proper storage in a cool, dry place under an inert atmosphere is crucial to minimize this process and maintain its reactivity.[\[4\]](#)[\[5\]](#)
- Solubility: Its solubility in polar organic solvents like methanol facilitates its use in a variety of reaction conditions.[\[4\]](#) The slight solubility in water is relevant for biphasic reaction systems, such as those commonly employed in Suzuki-Miyaura couplings.[\[4\]](#)[\[5\]](#)
- Reactivity and Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring influences the Lewis acidity of the boron atom. This has a

direct impact on the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key factor in the overall efficiency of the coupling reaction.


Application in Suzuki-Miyaura Cross-Coupling

The primary application of **2-Chloro-3-fluorophenylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.^[1] This reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and advanced materials.^{[1][2][7]}

Catalytic Cycle Overview

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (Ar-X) to form a Pd(II) complex.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
- Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-3-fluorophenylboronic acid | lookchem [lookchem.com]
- 5. 2-Chloro-3-fluorophenylboronic acid CAS#: 871329-52-1 [m.chemicalbook.com]
- 6. appretech.com [appretech.com]
- 7. C(acyl)-C(sp₂) and C(sp₂)-C(sp₂) Suzuki-Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-Chloro-3-fluorophenylboronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151092#2-chloro-3-fluorophenylboronic-acid-physical-properties\]](https://www.benchchem.com/product/b151092#2-chloro-3-fluorophenylboronic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com